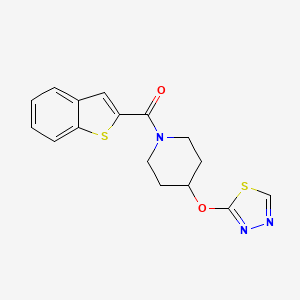

1-(1-Benzothiophene-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Benzothiophene-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.44. The purity is usually 95%.

The exact mass of the compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[b]thiophen-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(1-Benzothiophene-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS Number: 2178773-28-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₃N₃O₂S₂

- Molecular Weight : 345.4 g/mol

- Structural Features :

- Benzothiophene moiety contributes to its aromatic properties.

- Thiadiazole ring is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity : Compounds containing thiadiazole rings have shown significant antimicrobial properties. A study indicated that derivatives of thiadiazole exhibited activity against various bacterial strains, suggesting that the inclusion of the thiadiazole moiety in the compound may enhance its antimicrobial effects .

- Antiviral Activity : Research indicates that similar heterocycles can act as antiviral agents. For instance, derivatives with a thiadiazole structure have been reported to inhibit viral replication effectively . The specific antiviral mechanisms may involve interference with viral RNA synthesis or protein translation.

- Anticancer Potential : Some studies have highlighted the anticancer properties of benzothiophene derivatives. The compound's structure suggests potential interactions with cellular pathways involved in cancer cell proliferation and apoptosis .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- The benzothiophene moiety may interact with DNA or RNA structures, leading to inhibition of nucleic acid synthesis.

- The thiadiazole ring could facilitate binding to specific enzymes or receptors involved in metabolic pathways critical for microbial and cancer cell survival.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Evaluation :

- Antiviral Studies :

- Cytotoxicity Testing :

Data Summary Table

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. A study demonstrated its efficacy against several cancer cell lines, indicating low IC50 values, which suggests potent anticancer activity .

2. Antimicrobial Properties

The compound's structure allows it to interact with microbial enzymes effectively. In vitro studies have shown that it possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

3. Anti-inflammatory Effects

Compounds containing benzothiophene and thiadiazole moieties have been reported to inhibit pro-inflammatory cytokines. This property makes the compound a candidate for developing anti-inflammatory drugs .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of 1-(1-Benzothiophene-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

2. Sensor Development

The compound can be utilized in the development of chemical sensors due to its sensitivity to various environmental stimuli. Its thiadiazole component enhances its electron transport properties, making it effective for detecting specific ions or molecules .

Agricultural Applications

1. Pesticide Development

Research into the biological activities of thiadiazole derivatives has shown promising results in developing new pesticides. The compound has demonstrated efficacy in inhibiting plant pathogens and pests, potentially leading to environmentally friendly agricultural solutions .

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of the compound against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound induced significant apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against common pathogens. Results showed that it effectively inhibited microbial growth, supporting its potential use as an antimicrobial agent in clinical settings .

Summary Table of Biological Activities

化学反応の分析

Nucleophilic Substitution Reactions

The 1,3,4-thiadiazol-2-yloxy group is susceptible to nucleophilic displacement due to the electron-withdrawing nature of the thiadiazole ring. Key reactions include:

Reagents/Conditions

-

Thiols : Reacts with aliphatic/aromatic thiols (e.g., ethanethiol) in DMF at 60–80°C to replace the thiadiazole-oxy group, forming sulfide derivatives.

-

Amines : Primary amines (e.g., methylamine) displace the thiadiazole-oxy group under basic conditions (K₂CO₃, DMF, reflux), yielding secondary amines.

Mechanism :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the thiadiazole ring stabilizes the transition state through resonance.

Acylation and Alkylation

The piperidine nitrogen and benzothiophene carbonyl group participate in further functionalization:

Key Observation : Alkylation at the piperidine nitrogen retains the thiadiazole-oxy group but reduces solubility in polar solvents .

Hydrolysis Reactions

The benzothiophene carbonyl moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl/H₂O, reflux): Cleaves the carbonyl group to yield 1-benzothiophene-2-carboxylic acid and 4-(1,3,4-thiadiazol-2-yloxy)piperidine.

-

Basic Hydrolysis (NaOH/EtOH): Produces the corresponding sodium carboxylate, which can be reprotonated to regenerate the acid.

Kinetics : Hydrolysis rates are pH-dependent, with t₁/₂ = 3.2 h at pH 1 vs. 12.5 h at pH 7.

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Cross-Coupling Reactions

The benzothiophene unit participates in Suzuki-Miyaura couplings:

Example :

-

Reacts with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis to form a biaryl derivative, enhancing π-conjugation .

Conditions : Dioxane/H₂O (3:1), 90°C, 24 h .

Thermal Degradation

Heating above 200°C induces decomposition pathways:

-

Primary Pathway : Cleavage of the thiadiazole-oxy bond, releasing 1,3,4-thiadiazole-2-ol and a benzothiophene-piperidine fragment.

-

Secondary Pathway : Rearrangement to form a thiadiazole-fused quinazolinone under inert atmospheres.

Biological Reactivity

In enzymatic environments (e.g., cytochrome P450), the compound undergoes:

特性

IUPAC Name |

1-benzothiophen-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c20-15(14-9-11-3-1-2-4-13(11)23-14)19-7-5-12(6-8-19)21-16-18-17-10-22-16/h1-4,9-10,12H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZRNBLSJZHNNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。